Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
The compound “Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride” is a complex organic molecule. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The molecule likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of the fluorine atom and the carboxylate group could make the compound reactive with certain other chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Synthon Utility
- Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride and similar compounds, like 4-Fluoropyrrolidine derivatives, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected fluoropyrrolidine derivatives, synthesized through double fluorination, are used as synthons in medicinal applications (Singh & Umemoto, 2011).
Chemical Synthesis Improvements
- Processes like condensation, N-alkylation, and hydrolysis have been utilized in synthesizing related compounds, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride. This method offers simplicity and safety, suitable for large-scale production (Cheng Qing-fang, 2005).
Neuroprotective Applications
- Aminopyrrolidine derivatives like 2R,4R-APDC, acting as metabotropic glutamate receptor agonists, show neuroprotective properties against excitotoxic neuronal death. This encourages the development of selective and systemically active agonists for therapeutic purposes (Battaglia et al., 1998).
Organic Chemistry and Catalysis
- Vinylfluoro groups, as found in similar compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, serve as acetonyl cation equivalents in organic synthesis. These are used for creating pipecolic acid derivatives, demonstrating the diverse application in organic chemistry (Purkayastha et al., 2010).
Antibacterial Properties
- Compounds like pyridonecarboxylic acids, containing amino- and hydroxy-substituted cyclic amino groups, have been synthesized for their antibacterial activity. This exemplifies the potential use of fluoropyrrolidine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Asymmetric Synthesis
- Methyl 4-aminopyrrolidine-2-carboxylates, obtained via asymmetric cycloadditions and hydrogenation, catalyze asymmetric Michael additions of ketones to nitroalkenes. This demonstrates the compound's role in facilitating asymmetric synthesis in organic chemistry (Ruiz-Olalla et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPBWIVKAQESZ-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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